![molecular formula C13H21NO3 B1468616 1-(2-Cyclohexylacetyl)pyrrolidine-3-carboxylic acid CAS No. 1469110-04-0](/img/structure/B1468616.png)
1-(2-Cyclohexylacetyl)pyrrolidine-3-carboxylic acid
Overview
Description
1-(2-Cyclohexylacetyl)pyrrolidine-3-carboxylic acid, also known as CX-1739, is a chemical compound. This compound belongs to the class of organic compounds known as dipeptides. These are organic compounds containing a sequence of exactly two alpha-amino acids joined by a peptide bond .
Synthesis Analysis
The synthesis of pyrrolidine derivatives, such as this compound, often involves ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The molecular formula of this compound is C13H21NO3. The structure of this compound is characterized by the pyrrolidine ring and its derivatives .Chemical Reactions Analysis
The pyrrolidine ring in this compound is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases .Physical And Chemical Properties Analysis
The molecular weight of this compound is 239.31 g/mol. More detailed physical and chemical properties are not available in the retrieved data.Scientific Research Applications
Synthesis of Pyrrolidine Derivatives
Synthesis of Alpha-Cyclopropyl-Beta-Homoprolines : A study by Cordero et al. (2009) explored the preparation of alpha-cyclopropyl-beta-homoprolines, derivatives related to pyrrolidine-3-carboxylic acids, demonstrating the potential for creating structurally complex and stereocontrolled cyclic amino acids. This synthesis pathway showcases the versatility of pyrrolidine derivatives in forming the backbone for more complex molecules (Cordero et al., 2009).
Stereoselective Synthesis of Azetidines and Pyrrolidines : The stereospecific formation of pyrrolidin-3-ols and azetidines from enantiopure (2-aminoalkyl)oxiranes as outlined by Medjahdi et al. (2009), highlights the strategic use of pyrrolidine structures in achieving high-yield and stereocontrolled synthetic processes. Such methodologies are critical for developing pharmaceuticals and other biologically active molecules (Medjahdi et al., 2009).
Applications in Medicinal Chemistry
Anticancer Activity of Piperazine-2,6-Dione Derivatives : Kumar et al. (2013) explored the synthesis and evaluation of piperazine-2,6-dione derivatives for anticancer activity. Although not directly related to pyrrolidine-3-carboxylic acids, this study underscores the significance of cyclic amino acid derivatives in discovering new anticancer agents. The structural modification of these compounds to improve biological activity emphasizes the importance of chemical derivatives in therapeutic applications (Kumar et al., 2013).
Synthesis of 3-(Cyclohexylamino)-2-arylimidazo[1,2-a]pyridine-8- Carboxylic Acids : The study by Marandi (2018) highlights the synthesis of cyclohexylamino derivatives, showcasing the flexibility of pyrrolidine and related structures in synthesizing compounds with potential medicinal and biological significance. This synthesis pathway demonstrates the adaptability of pyrrolidine derivatives in creating bioactive molecules (Marandi, 2018).
Safety and Hazards
properties
IUPAC Name |
1-(2-cyclohexylacetyl)pyrrolidine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO3/c15-12(8-10-4-2-1-3-5-10)14-7-6-11(9-14)13(16)17/h10-11H,1-9H2,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIYQIUXEQJEAET-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CC(=O)N2CCC(C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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